2-(2-Bromoethyl)-1-methylpiperidine hydrobromide chemical properties
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide chemical properties
An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide for Researchers and Drug Development Professionals
Introduction
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a heterocyclic organic compound that holds significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a saturated N-methylpiperidine ring substituted at the 2-position with a bromoethyl group, provides two key points of reactivity: the nucleophilic tertiary amine and the electrophilic primary alkyl bromide. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the ability to introduce this moiety with a reactive handle for further elaboration is of great interest to drug development professionals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, synthesized from available technical data and established chemical principles.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide are summarized below. While extensive experimental data is not widely published, the available information from commercial suppliers provides a baseline for its characterization.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| SMILES String | BrCCC1N(CCCC1)C.[H]Br | |
| MDL Number | MFCD09864560 |
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons. The protons of the bromoethyl group would likely appear as two multiplets, and the piperidine ring protons would present as a series of complex multiplets. The proton alpha to the nitrogen and the bromoethyl group would be the most deshielded of the ring protons.
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¹³C NMR: The spectrum would feature eight distinct carbon signals. The N-methyl carbon would be in the aliphatic region. The two carbons of the bromoethyl group would be distinguishable, with the carbon bonded to the bromine atom being significantly downfield. The five carbons of the piperidine ring would also show distinct chemical shifts.
Synthesis and Purification
Proposed Synthetic Workflow
The conversion of the precursor alcohol to the target alkyl bromide can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of HBr is a common and effective method for such transformations.[3]
Caption: Proposed synthesis workflow for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.
Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the synthesis of similar bromoalkyl-substituted piperidines.[3]
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Reaction Setup: To a solution of 2-(2-hydroxyethyl)-1-methylpiperidine in a suitable solvent (e.g., a high-boiling point solvent or neat), add an excess of concentrated hydrobromic acid (e.g., 48%).
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Reaction Conditions: Heat the reaction mixture to reflux for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide salt.
Reactivity and Chemical Behavior
The chemical reactivity of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is dominated by the electrophilic nature of the bromoethyl side chain. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound an excellent alkylating agent.
Alkylation Reactions
This compound can be used to introduce the 1-methylpiperidine-2-ethyl moiety onto various nucleophiles, including amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical compounds. For instance, it can undergo conjugate addition to activated alkenes like acrylates in the presence of a base to neutralize the hydrobromide salt.[4]
Caption: General scheme of an alkylation reaction using 2-(2-Bromoethyl)-1-methylpiperidine.
Role of the N-Methylpiperidine Ring
The N-methylpiperidine ring itself is relatively stable under many reaction conditions. The tertiary amine is basic and can be protonated, which is why the compound is supplied as a hydrobromide salt. In its free base form, the nitrogen atom is nucleophilic.
Applications in Research and Drug Development
Piperidine and its derivatives are prevalent in a vast number of FDA-approved drugs and are considered privileged scaffolds in medicinal chemistry. The title compound serves as a valuable precursor for introducing this scaffold into larger molecules.
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Scaffold for Drug Candidates: The 1-methylpiperidine-2-ethyl group can be incorporated into potential drug candidates to modulate their physicochemical properties, such as lipophilicity and basicity, which in turn can influence their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
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Synthesis of Biologically Active Molecules: The reactivity of the bromoethyl group allows for the synthesis of a wide range of derivatives. For example, reaction with various nucleophiles can lead to the formation of ethers, thioethers, amines, and other functional groups, each with the potential for unique biological activity.
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Model-Informed Drug Development (MIDD): As a building block, this compound can contribute to the synthesis of compound libraries for screening. The data generated from these libraries can be used in a MIDD framework to inform the design of future drug candidates with improved properties.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. The following information is derived from available safety data sheets for the compound and its analogues.[6][7]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | Causes skin irritation (Category 2).[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[7]
References
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Synthesis of 1-(Butoxycarbonyl)-2-(2-hydroxyethyl)-piperidine. PrepChem.com. [Link]
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Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]
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Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
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Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com. [Link]
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Safety Data Sheet - 3-(Bromomethyl)piperidine. Angene Chemical. [Link]
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2-(2-Bromoethyl)piperidine. PubChem. [Link]
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The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation of N-(2-hydroxyethyl)-piperazine.
- Synthesis of N-(2-hydroxyethyl)piperazine.
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1-(2-Bromoethyl)piperidine. PubChem. [Link]
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Scoping review of the role of pharmacometrics in model-informed drug development. National Institutes of Health. [Link]
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